molecular formula C12H11NO B11906632 3-(Quinolin-3-yl)prop-2-en-1-ol

3-(Quinolin-3-yl)prop-2-en-1-ol

Cat. No.: B11906632
M. Wt: 185.22 g/mol
InChI Key: POWFQRDLWMFWPX-ONEGZZNKSA-N
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Description

3-(Quinolin-3-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring system attached to a propenol group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol precursors under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been reported, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

3-(Quinolin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a nitrogen atom at position 1.

    2-(Quinolin-3-yl)prop-2-en-1-ol: A similar compound with a different substitution pattern on the quinoline ring.

    3-(Quinolin-2-yl)prop-2-en-1-ol: Another similar compound with the quinoline ring attached at a different position.

Uniqueness

3-(Quinolin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-3-quinolin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-6,8-9,14H,7H2/b4-3+

InChI Key

POWFQRDLWMFWPX-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/CO

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CCO

Origin of Product

United States

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